1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride
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Overview
Description
1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H9BrN2·HCl. It is a white to light yellow solid and is used in various scientific research applications. The compound is known for its unique structure, which includes a bromine atom attached to an isoquinoline ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride typically involves the reaction of 5-bromoisoquinoline-3-carbaldehyde with methylamine or chloromethane. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of 5-bromoisoquinoline-3-carbaldehyde: This intermediate is prepared by bromination of isoquinoline.
Reaction with Methylamine: The aldehyde group of 5-bromoisoquinoline-3-carbaldehyde reacts with methylamine to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Scientific Research Applications
1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride
- BI-9321 Hydrochloride
Uniqueness
1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride is unique due to its bromine-substituted isoquinoline structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .
Properties
CAS No. |
2613385-66-1 |
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Molecular Formula |
C10H10BrClN2 |
Molecular Weight |
273.6 |
Purity |
0 |
Origin of Product |
United States |
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